2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPFOTRGYMKZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-79-8 | |
| Record name | 2-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- 2-chlorobenzimidazole (or analogous 2-chlorobenzazoles)
- Piperazine hydrate or mono-N-protected piperazine derivatives
- Hydrochloric acid for salt formation
Stepwise Synthesis
Step 1: Nucleophilic Substitution
The key step involves nucleophilic substitution of the chlorine atom on 2-chlorobenzimidazole by piperazine. This reaction can be conducted under reflux or elevated temperature conditions.
- Reaction conditions reported include heating at around 120°C for several hours.
- Excess piperazine hydrate is often used to drive the reaction towards mono-substitution.
- In some cases, mono-N-protected piperazine derivatives are employed to avoid over-substitution (1,4-diarylation) of the piperazine ring.
Step 2: Purification
- The crude product often contains a mixture of mono- and diarylated piperazine derivatives.
- Purification is achieved by chromatographic techniques or recrystallization.
- The mono-substituted product is isolated with yields reported between 70% and 90% under optimized conditions.
Step 3: Salt Formation
- The free base 2-piperazin-1-yl-1H-benzimidazole is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's stability, solubility, and crystallinity.
- Typical conditions involve reaction with aqueous HCl under controlled temperature (e.g., room temperature to 70°C) to precipitate the dihydrochloride salt.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-chlorobenzimidazole + piperazine hydrate, 120°C, 3 h | Nucleophilic substitution to form 2-piperazin-1-yl-1H-benzimidazole | 70–90 |
| 2 | Purification by column chromatography or recrystallization | Isolation of mono-substituted piperazine derivative | — |
| 3 | Treatment with 2 equiv. HCl, aqueous, room temp to 70°C | Formation of dihydrochloride salt | — |
Analytical Characterization
- Infrared Spectroscopy (IR): Confirms functional groups and salt formation.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra in DMSO-$$d_6$$ show characteristic signals for benzimidazole and piperazine protons.
- Melting Point: Used to assess purity and confirm salt formation.
- Elemental Analysis: Confirms molecular formula and purity within ±0.4% of calculated values.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-chlorobenzimidazole |
| Nucleophile | Piperazine hydrate or mono-N-protected piperazine |
| Reaction Temperature | 0°C to 120°C (depending on step) |
| Reaction Time | 3 hours (typical for substitution step) |
| Solvent | Often neat or in dichloromethane (CH2Cl2) for some steps |
| Salt Formation | Aqueous HCl, room temperature to 70°C |
| Purification | Column chromatography, recrystallization |
| Yield | 70–90% for mono-substituted intermediate |
| Final Product | 2-piperazin-1-yl-1H-benzimidazole dihydrochloride |
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles or nucleophiles; reaction conditions vary depending on the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in the formation of reduced benzimidazole compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16Cl2N4
- CAS Number : 1235439-79-8
- Molecular Weight : 247.18 g/mol
The compound features a benzimidazole core, which is known for its biological activity, combined with a piperazine moiety that enhances its pharmacological properties.
Antimicrobial Activity
2-Piperazin-1-yl-1H-benzimidazole dihydrochloride has shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Case Study : In vitro assays demonstrated that derivatives of this compound displayed significant activity against resistant bacterial strains, suggesting potential use in treating infections where conventional antibiotics fail .
Anticancer Properties
The compound has garnered attention for its anticancer potential due to its ability to interfere with tubulin polymerization, a critical process in cell division.
| Cell Line | IC50 (μg/mL) | Compound |
|---|---|---|
| MDA-MB-231 | 16.54 - 95.54 | Various derivatives |
| U-87 MG | Not specified | Compound 7c |
Recent studies have shown that derivatives of 2-piperazin-1-yl-1H-benzimidazole can reduce cell viability in glioblastoma and breast cancer cell lines more effectively than standard treatments like albendazole .
Enzyme Modulation
This compound interacts with various enzymes, particularly kinases involved in signaling pathways that regulate cell proliferation and survival. Its ability to modulate enzyme activity can influence critical cellular processes.
Mechanism of Action : The compound binds to specific active sites on enzymes, inhibiting their function and altering downstream signaling pathways .
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow chemists to modify it further to create novel compounds with enhanced biological activities.
Summary of Findings
The applications of this compound span multiple scientific disciplines:
- Chemistry : Used as a precursor in synthetic routes.
- Biology : Investigated for antimicrobial and anticancer properties.
- Medicine : Potential therapeutic applications in cancer treatment and infectious diseases.
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 2-piperazin-1-yl-1H-benzimidazole dihydrochloride and analogous compounds:
Key Research Findings
Solubility and Stability :
- The dihydrochloride salt of 2-piperazin-1-yl-1H-benzimidazole exhibits superior aqueous solubility compared to neutral benzimidazole derivatives (e.g., 1-(4-chlorobenzyl)-2-pyridyl benzimidazole) due to its ionic nature .
- Unlike 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is sensitive to basic conditions (Fmoc deprotection), the target compound lacks labile protecting groups, enhancing stability in physiological environments .
Pharmacological Potential
- The benzimidazole-piperazine scaffold is prevalent in drug discovery. For example, donepezil hydrochloride (CAS 120011-70-3), a piperidine-benzimidazole derivative, is an acetylcholinesterase inhibitor . The target compound’s structural simplicity may facilitate optimization for central nervous system (CNS) targets.
Biological Activity
Overview
2-Piperazin-1-yl-1H-benzimidazole dihydrochloride (CAS Number: 1235439-79-8) is a chemical compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of benzimidazole, a class known for its diverse biological properties, including antimicrobial and anticancer activities. Its structural features, which include both piperazine and benzimidazole moieties, contribute to its unique biological effects.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Tubulin Interaction : Benzimidazole derivatives are known to interfere with tubulin polymerization, a critical process for cell division. This mechanism is particularly relevant in cancer therapy, where disruption of mitotic processes can inhibit tumor growth .
- Enzyme Modulation : The compound has been shown to bind to specific enzyme active sites, affecting their activity. This includes inhibition of kinases involved in signaling pathways that regulate cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-piperazin-1-yl-1H-benzimidazole have shown promising results in reducing cell viability in glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines. In vitro assays indicated that certain derivatives exhibited lower IC50 values compared to standard treatments like albendazole, suggesting superior efficacy .
| Cell Line | IC50 (μg/mL) | Compound |
|---|---|---|
| MDA-MB-231 | 16.54 - 95.54 | Various derivatives |
| U-87 MG | Not specified | Compound 7c |
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties against Trichinella spiralis, achieving significant reductions in parasite viability. For example, one study reported a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours . This suggests potential applications in treating parasitic infections.
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives containing piperazine:
- Anticancer Studies : A study focusing on a series of benzimidazole-piperazine compounds revealed that some derivatives effectively reduced cell migration and exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds, demonstrating their effectiveness against resistant bacterial strains and highlighting their potential as therapeutic agents in infectious diseases .
- Mechanistic Insights : Molecular modeling studies have provided insights into the binding modes of these compounds with tubulin and other cellular targets, enhancing our understanding of their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-piperazin-1-yl-1H-benzimidazole dihydrochloride?
- Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with piperazine under acidic conditions. For example:
- Step 1 : React 1H-benzimidazole-2-thiol with a piperazine derivative (e.g., 1-chloropiperazine) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2 : Purify the product via recrystallization using ethanol or methanol.
- Step 3 : Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in an anhydrous solvent (e.g., dichloromethane) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and confirm salt formation using elemental analysis or ion chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess impurities .
- Structural Confirmation : Employ - and -NMR to verify benzimidazole and piperazine moieties. IR spectroscopy can confirm N–H stretching (3200–3400 cm) and aromatic C=C bonds .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (e.g., >250°C under nitrogen) .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer :
- Solubility : The dihydrochloride form enhances aqueous solubility due to ionic interactions. For example, solubility in water may increase from <1 mg/mL (free base) to >50 mg/mL (dihydrochloride) .
- Stability : The salt form improves hygroscopic resistance. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., oxidative byproducts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C or nickel catalysts to reduce side reactions in coupling steps .
- Solvent Selection : Replace DMF with acetonitrile to minimize carbamate formation.
- Process Control : Implement in-line FTIR to monitor intermediate formation and adjust pH dynamically during salt formation .
- Case Study : A 2021 study achieved 97% purity by refluxing in ethanol with 2 eq. HCl and stirring for 48 hours .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. For example, upregulation of pro-apoptotic genes (e.g., BAX) may confirm anticancer activity .
- Receptor Binding Assays : Perform radioligand displacement studies to assess affinity for targets like serotonin receptors (5-HT) or kinases .
Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or EGFR) to predict binding poses .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (k/k) at varying compound concentrations .
- In Vivo Validation : Administer the compound (10 mg/kg, IP) in murine models and perform PET imaging to track target engagement .
Q. How should stability studies be designed to evaluate environmental impacts (pH, temperature) on the compound?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate at 37°C for 30 days. Analyze degradation via LC-MS; instability is often observed at pH >8 due to dehydrochlorination .
- Thermal Stress : Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition peaks. For example, a melting point of 258°C with no exothermic events indicates thermal stability up to 200°C .
- Light Sensitivity : Expose solid samples to UV light (254 nm) for 48 hours and quantify photodegradation products (e.g., benzimidazole ring-opening) using HPLC-PDA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
